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Compound of Interest

Compound Name: SL-164

Cat. No.: B1619551

Disclaimer: This document summarizes the currently available scientific information on SL-164
(also known as dicloqualone). It is intended for researchers, scientists, and drug development
professionals. The information contained herein is for research purposes only and should not
be interpreted as an endorsement of its use. SL-164 is a designer drug with significant
potential for harm, including a high risk of convulsions.

Introduction

SL-164, or dicloqualone, is a quinazolinone derivative and a structural analog of
methaqualone, a sedative-hypnotic drug that was medically used but later withdrawn due to its
high potential for abuse. Developed in the late 1960s, SL-164 was never marketed for clinical
use. Recent years have seen its emergence as a novel psychoactive substance, leading to
several documented cases of non-fatal intoxication. This guide provides a preliminary overview
of the known effects of SL-164, drawing from the limited available scientific literature and
inferring its pharmacological profile from its parent compound, methaqualone.

Pharmacology and Mechanism of Action

Direct pharmacological studies on SL-164 are scarce. However, based on its structural
similarity to methaqualone and the observed clinical effects, its primary mechanism of action is
believed to be the positive allosteric modulation of GABAA receptors.

Methaqualone has been shown to be a multifaceted modulator of GABAA receptors,
potentiating the effect of the inhibitory neurotransmitter GABA. This action is distinct from that
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of benzodiazepines and barbiturates. It is proposed that methaqualone and its analogs, likely
including SL-164, bind to a unique site on the GABAA receptor complex, leading to an increase
in chloride ion influx and subsequent hyperpolarization of the neuron. This neuronal inhibition
manifests as sedative, hypnotic, and muscle relaxant effects.

Anecdotal reports and clinical observations of SL-164 ingestion are consistent with a sedative-
hypnotic mechanism. However, a notable and dangerous distinction from some other sedatives
is the high risk of convulsions at doses slightly above the effective sedative dose, a property
also reported for other 4-substituted methaqualone analogs.

Data Presentation

Due to the limited primary research on SL-164, quantitative data from controlled scientific
studies are not available. The following tables summarize the qualitative effects observed in
human case reports and the available quantitative data for the parent compound,
methaqualone, which is presumed to have a similar pharmacological target.

Table 1: Summary of Observed Effects of SL-164 in Humans

Effect Category Observed Effects Source

Sedation, Hypnosis, Agitated
Delirium, Myoclonus,

Central Nervous System ) o Case Reports
Convulsions, Dizziness,

Altered Mental Status

Cardiovascular Tachycardia Case Reports

Muscle Relaxation, Subfebrile
General Anecdotal & Case Reports
Temperature

Table 2: In Vitro Activity of Methaqualone on Human GABAA Receptor Subtypes

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Maximal Potentiation (% of

Receptor Subtype EC50 (pM) GABA max)
alp2y2s 13+1.6 600-800%

a2pB2y2S 13+1.6 600-800%

a3B2y2S 13+1.6 600-800%

a5B2y2S 13+1.6 600-800%

043258 Not Reported >100% (Superagonist)
063256 Not Reported >100% (Superagonist)

Data extracted from a study on methaqualone and presented as a proxy for the potential
activity of SL-164. EC50 values represent the concentration of methaqualone required to elicit
a half-maximal potentiation of the GABA EC10 response.

Experimental Protocols

As the full text of the primary pharmacological study on SL-164 from 1969 is not publicly
available, a detailed experimental protocol for SL-164 cannot be provided. However, the
following is a detailed methodology from a key study on the effects of methaqualone on GABAA
receptors, which serves as a relevant example for researchers investigating compounds of this
class.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus
Oocytes

o Oocyte Preparation:

o

Mature female Xenopus laevis frogs are anesthetized by immersion in a 0.2% MS-222
solution.

o

Ovarian lobes are surgically removed and placed in a calcium-free OR-2 buffer.

o

The lobes are dissected into smaller clusters and incubated with collagenase type Il in
OR-2 buffer to defolliculate the oocytes.
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o Stage V-VI oocytes are selected and stored in ND96 buffer supplemented with pyruvate
and gentamicin.

o Receptor Expression:

o cDNA encoding human GABAA receptor subunits (e.g., al, B2, y2S) are subcloned into
expression vectors.

o cRNA s synthesized in vitro from linearized cDNA templates.

o A mixture of cRNAs for the desired receptor subunits is injected into the cytoplasm of the
prepared oocytes.

o Injected oocytes are incubated for 2-7 days to allow for receptor expression.

o Electrophysiological Recording:

[¢]

Recordings are performed using a two-electrode voltage clamp amplifier.

[¢]

Oocytes are placed in a recording chamber and continuously perfused with ND96 buffer.

[e]

The oocytes are impaled with two glass microelectrodes filled with 3 M KClI, serving as the
current and voltage electrodes.

[e]

The oocyte membrane potential is clamped at -70 mV.

e Drug Application and Data Analysis:

o GABA and the test compound (methaqualone in the cited study) are dissolved in ND96
buffer.

o Abaseline GABA response is established by applying a low concentration of GABA (e.g.,
EC10).

o The test compound is then co-applied with GABA, and the potentiation of the GABA-
evoked current is measured.
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o Concentration-response curves are generated by applying a range of concentrations of
the test compound.

o Data are analyzed using appropriate software to determine EC50 values and maximal
potentiation.

Mandatory Visualization
Signaling Pathway
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Caption: Proposed signaling pathway for SL-164 via positive allosteric modulation of the
GABAA receptor.

Experimental Workflow

Oocyte Preparation
(Xenopus laevis)

cRNA Injection
(GABA_A Receptor Subunits)

Incubation
(2-7 days)

Two-Electrode Voltage Clamp
(TEVC)

Drug Application
(GABA +/- SL-164)

Data Recording
(lon Current Measurement)

Data Analysis
(Concentration-Response Curves)

Click to download full resolution via product page

Caption: A generalized experimental workflow for characterizing the effects of a compound on
GABAA receptors using Xenopus oocytes.
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 To cite this document: BenchChem. [Preliminary Research on the Effects of SL-164: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619551#preliminary-research-on-sl-164-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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